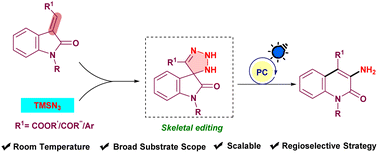Skeletal rearrangement through photocatalytic denitrogenation: access to C-3 aminoquinolin-2(1H)-ones†
Chemical Science Pub Date: 2023-10-17 DOI: 10.1039/D3SC04447E
Abstract
The addition of an amine group to a heteroaromatic system is a challenging synthetic process, yet it is an essential one in the development of many bioactive molecules. Here, we report an alternative method for the synthesis of 3-amino quinolin-2(1H)-one that overcomes the limitations of traditional methods by editing the molecular skeleton via a cascade C–N bond formation and denitrogenation process. We used TMSN3 as an aminating agent and a wide variety of 3-ylideneoxindoles as synthetic precursors for the quinolin-2(1H)-one backbone, which demonstrates remarkable tolerance of sensitive functional groups. The control experiments showed that the triazoline intermediate plays a significant role in the formation of the product. The spectroscopic investigation further defined the potential reaction pathways.


Recommended Literature
- [1] Gold nanoparticles encapsulated in hierarchical porous polycarbazole: preparation and application in catalytic reduction†
- [2] Front cover
- [3] Inside back cover
- [4] Accuracy and limitations of second-order many-body perturbation theory for predicting vertical detachment energies of solvated-electron clusters†
- [5] One-pot synthesis of corolla-shaped gold nanostructures with (110) planes†
- [6] Unexpectedly large binding constants of azulenes with fullerenes†
- [7] Inside front cover
- [8] PPEGMEMA-based cationic copolymers designed for layer-by-layer assembly†
- [9] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†
- [10] New-generation integrated devices based on dye-sensitized and perovskite solar cells

Journal Name:Chemical Science
Research Products
-
CAS no.: 131864-71-6
-
CAS no.: 178064-02-3









